molecular formula C18H23ClN2O5S2 B4282755 6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4282755
M. Wt: 447.0 g/mol
InChI Key: VCRBEMFPSXYYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thienyl group, and the final coupling with the cyclohexene carboxylic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of various functional groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid shares similarities with other compounds containing piperazine, thienyl, and cyclohexene groups.
  • Examples include compounds with different substituents on the piperazine ring or variations in the thienyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5S2/c1-11-9-13(14(18(23)24)10-12(11)2)17(22)20-5-7-21(8-6-20)28(25,26)16-4-3-15(19)27-16/h3-4,13-14H,5-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRBEMFPSXYYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.